(2-Aminocyclohexyl)methanol hydrochloride
Description
Chemical Significance and Context of (2-Aminocyclohexyl)methanol (B2818073) Hydrochloride
The chemical significance of (2-Aminocyclohexyl)methanol hydrochloride lies in its utility as a chiral building block. The presence of two adjacent functional groups—an amino group and a hydroxymethyl group—on a cyclohexane (B81311) ring allows for a variety of chemical transformations. These groups can be selectively modified to introduce new functionalities or to construct larger molecular scaffolds.
In organic synthesis, its derivatives are employed as chiral auxiliaries, guiding the stereochemical outcome of a chemical reaction to produce a desired enantiomer of a target molecule. This is crucial in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific three-dimensional arrangement. For instance, specific stereoisomers of (2-Aminocyclohexyl)methanol have been utilized as key intermediates in the synthesis of complex pharmaceutical agents. A patent describes the use of ((lS,2S)-2-aminocyclohexyl)methanol, a trans-isomer, as a precursor in a synthetic route for Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. google.com Furthermore, its derivatives are being explored for their own potential biological activities, with related structures showing promise as neurotransmitter modulators and antimicrobial agents. smolecule.com
Stereochemical Diversity and Isomerism of this compound
The molecular structure of (2-Aminocyclohexyl)methanol is inherently complex due to multiple elements of stereoisomerism, leading to a variety of distinct stereoisomers, each with unique spatial arrangements and properties. This diversity arises from both cis-trans isomerism on the cyclohexane ring and the presence of two chiral centers.
Cis-trans isomerism, a form of diastereomerism, is possible in disubstituted cycloalkanes like (2-Aminocyclohexyl)methanol. It describes the relative orientation of the two substituent groups (the amino group and the hydroxymethyl group) with respect to the plane of the cyclohexane ring.
Cis Isomer : In the cis isomer, both the amino group and the hydroxymethyl group are located on the same side, or face, of the cyclohexane ring. This can be visualized as both substituents pointing "up" or both pointing "down".
Trans Isomer : In the trans isomer, the amino group and the hydroxymethyl group are on opposite sides of the ring, with one substituent pointing "up" and the other "down".
This difference in spatial arrangement restricts bond rotation and results in two distinct geometric isomers with different physical and chemical properties.
| Property | Cis Isomer | Trans Isomer |
|---|---|---|
| Systematic Name | cis-(2-Aminocyclohexyl)methanol | trans-(2-Aminocyclohexyl)methanol |
| CAS Number (Hydrochloride) | 5691-37-2 thieme-connect.com | Not readily available |
| Molecular Formula (Hydrochloride) | C₇H₁₆ClNO thieme-connect.com | C₇H₁₆ClNO |
| Molecular Weight (Hydrochloride) | 165.66 g/mol thieme-connect.com | 165.66 g/mol |
| Spatial Orientation | Substituents on the same side of the ring | Substituents on opposite sides of the ring |
In addition to cis-trans isomerism, (2-Aminocyclohexyl)methanol exhibits enantiomerism due to the presence of two chiral centers. A chiral center is a carbon atom bonded to four different groups. In this molecule, the carbon atom bonded to the amino group (C1) and the carbon atom bonded to the hydroxymethyl group (C2) are both chiral centers.
The presence of two chiral centers means that each geometric isomer (cis and trans) can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated using the (R/S) nomenclature system.
The trans isomer exists as a pair of enantiomers: (1R,2R) and (1S,2S).
The cis isomer also exists as a pair of enantiomers: (1R,2S) and (1S,2R).
Therefore, there are four possible stereoisomers of (2-Aminocyclohexyl)methanol in total. These enantiomeric pairs have identical physical properties (e.g., melting point, boiling point) but differ in their interaction with plane-polarized light (rotating it in equal but opposite directions) and their interactions with other chiral molecules.
| Geometric Isomer | Stereochemical Configuration | Relationship |
|---|---|---|
| Trans | (1R,2R)-(2-Aminocyclohexyl)methanol | Enantiomers |
| (1S,2S)-(2-Aminocyclohexyl)methanol | ||
| Cis | (1R,2S)-(2-Aminocyclohexyl)methanol | Enantiomers |
| (1S,2R)-(2-Aminocyclohexyl)methanol |
Overview of Research Trajectories for this compound
Research involving this compound and its parent compound primarily focuses on its application in asymmetric synthesis and medicinal chemistry, leveraging its well-defined stereochemistry.
Detailed Research Findings:
Precursor for Pharmaceutical Agents: The compound serves as a critical intermediate in the synthesis of complex drug molecules. For example, the hydrochloride salt of the cis-isomer, specifically [(1R,2S)-2-aminocyclohexyl]methanol hydrochloride, is a documented starting material for synthesizing a class of 1H-Pyrrolo[2,3-b]pyridine derivatives. jst.go.jp These derivatives have been investigated as novel immunomodulators that selectively target Janus Kinase 3 (JAK3), a protein implicated in immune responses. jst.go.jp
Synthesis of Nucleoside Analogues: In the field of medicinal chemistry, researchers have synthesized novel adenosine (B11128) analogues based on a 1,2-disubstituted cyclohexane core. researchgate.net A comparative study found that building the final molecule from (±)-cis-(2-aminocyclohexyl)methanol was a more efficient synthetic strategy than alternative routes starting with the corresponding trans-isomer. researchgate.netresearchgate.net
Development of Chiral Organocatalysts: There is a growing interest in using (2-Aminocyclohexyl)methanol as a scaffold for new chiral catalysts. One study details the synthesis of novel chiral thiourea-thioxanthone hybrids starting from [(1S,2R)-2-aminocyclohexyl]methanol. thieme-connect.comnih.gov Such molecules are designed to act as bifunctional organocatalysts, where the thiourea (B124793) moiety activates a substrate through hydrogen bonding and the chiral backbone controls the stereoselectivity of the reaction. thieme-connect.comnih.gov
Role in Asymmetric Synthesis: The chiral nature of the compound makes it a valuable building block for producing enantiomerically pure compounds. smolecule.com Its amino and hydroxyl groups can be used to direct the formation of N,O-acetals or to participate in other enantioselective reactions, establishing it as a versatile tool in the broader field of asymmetric synthesis. smolecule.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-aminocyclohexyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKUPNVXFLMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminocyclohexyl Methanol Hydrochloride and Its Analogs
General Synthetic Routes to (2-Aminocyclohexyl)methanol (B2818073) Hydrochloride
General synthetic strategies typically focus on the construction of the core 2-aminocyclohexylmethanol structure, often yielding a mixture of cis and trans diastereomers. These methods prioritize efficiency and yield over stereochemical control and often begin with readily available cyclohexane (B81311) precursors.
Hydrogenation Strategies for Cyclohexane Precursors
Hydrogenation is a cornerstone technique for synthesizing the saturated cyclohexane ring from aromatic precursors or for reducing functional groups on an existing cyclohexyl frame. A common pathway involves the catalytic hydrogenation of an anthranilic acid derivative. For instance, methyl 2-aminobenzoate (B8764639) can be subjected to catalytic hydrogenation using a rhodium or ruthenium catalyst to reduce the aromatic ring, yielding methyl 2-aminocyclohexanecarboxylate. This reaction effectively establishes the 1,2-amino-ester substitution pattern on the cyclohexane ring.
Subsequent reduction of other functional groups can also be achieved via hydrogenation. For example, if a precursor contains a nitrile or a nitro group, catalytic hydrogenation (e.g., with a Lindlar catalyst) can be employed to reduce it to the primary amine. ic.ac.uk The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial in determining the efficiency and, to some extent, the diastereoselectivity of the reduction.
Ester Hydrolysis and Subsequent Functionalization
Following the formation of a key intermediate such as methyl 2-aminocyclohexanecarboxylate, the ester group must be converted into the hydroxymethyl group to yield the final product. This is typically a two-step process involving hydrolysis of the ester followed by reduction of the resulting carboxylic acid, or a direct reduction of the ester.
Ester hydrolysis is commonly achieved under basic conditions. researchgate.net The ester is treated with an aqueous solution of a base like lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a solvent such as methanol (B129727) or a tetrahydrofuran (B95107) (THF)/water mixture. researchgate.net This saponification reaction yields the corresponding carboxylate salt, which is then acidified to produce 2-aminocyclohexanecarboxylic acid.
The subsequent functionalization step involves the reduction of this carboxylic acid to the primary alcohol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Alternatively, the ester intermediate can be reduced directly to the alcohol using a powerful reducing agent, bypassing the hydrolysis and carboxylic acid isolation steps. The final step involves treating the resulting (2-Aminocyclohexyl)methanol with hydrochloric acid to form the stable hydrochloride salt. nih.gov
Asymmetric Synthesis of Enantiopure (2-Aminocyclohexyl)methanol Hydrochloride
The presence of two chiral centers in (2-Aminocyclohexyl)methanol means it can exist as four stereoisomers. Asymmetric synthesis is therefore essential for accessing single, enantiomerically pure isomers. These methods employ chiral auxiliaries, catalysts, or starting materials to control the absolute stereochemistry of the product. nih.gov
Chiral Catalyst-Mediated Approaches
Asymmetric catalysis offers an efficient route to enantiopure compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. nih.gov For the synthesis of chiral amino alcohols, asymmetric hydrogenation of prochiral ketones or imines is a powerful strategy.
One approach involves the asymmetric hydrogenation of a β-amino ketone precursor. For instance, a Mannich reaction can be used to synthesize a β-amino ketone, which is then subjected to hydrogenation. ru.nl The use of a chiral transition metal catalyst, such as one based on rhodium or iridium with a chiral phosphine (B1218219) ligand like BINAP, can induce high levels of enantioselectivity and diastereoselectivity in the reduction of the ketone to the corresponding alcohol. ru.nl The choice of catalyst and ligand can be tuned to favor the formation of either syn or anti diastereomers. ru.nl
| Catalyst System | Precursor Type | Selectivity | Typical Outcome |
| Rh(COD)₂BF₄ / (R)-BINAP | β-Amino Ketone | syn-Diastereoselective | Yields the syn-γ-amino alcohol with high diastereoselectivity. ru.nl |
| Ir / Amino Acid Amide Complex | β-Amino Ketone | anti-Diastereoselective | Asymmetric transfer hydrogenation (ATH) yields the anti-γ-amino alcohol. ru.nl |
| Chiral IDPi Brønsted Acid | Imine + Bicyclobutane | Enantioselective | Catalyzes cycloaddition to form chiral azabicycles with high enantiomeric ratios. nih.gov |
Derivatization from Enantiomerically Enriched Starting Materials
This "chiral pool" approach utilizes naturally occurring, enantiomerically pure compounds as starting materials. By leveraging the existing stereochemistry of these molecules, a synthetic sequence can be designed to produce the target molecule with a defined absolute configuration.
A notable example is the synthesis of related aminodiol structures starting from an amino acid like L-phenylalanine. capes.gov.br The synthesis involves modifying the amino acid's side chain and carboxyl group through a series of reactions while preserving the original stereocenter. This chiral center then directs the stereochemical outcome of subsequent reactions, ultimately leading to an enantiomerically pure product. Another strategy involves the enzymatic resolution of a racemic intermediate. For instance, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net Such chemoenzymatic methods are powerful tools for accessing enantiopure building blocks. nih.govresearchgate.net
| Chiral Starting Material | Synthetic Strategy | Key Advantage |
| L-Phenylalanine | Multi-step conversion | Utilizes a readily available and inexpensive chiral source to build complexity. capes.gov.br |
| Racemic Alcohols/Esters | Lipase-mediated kinetic resolution | Allows for the separation of enantiomers from a racemic mixture. researchgate.netnih.gov |
| (R)- or (S)-Linalool | Stereospecific cyclization | The inherent chirality of the starting terpene is transferred to the cyclic product. researchgate.net |
Control of Diastereoselectivity in Cyclohexyl Aminomethanol (B12090428) Synthesis
Controlling the relative stereochemistry between the amino and hydroxymethyl groups (cis or trans) is a critical challenge. The diastereoselectivity of the synthesis is often determined during the reduction or cyclization steps.
In hydrogenation reactions, the choice of catalyst and substrate can influence the facial selectivity of hydrogen addition. For example, the hydrogenation of a substituted cyclohexene (B86901) precursor can be directed by existing functional groups on the ring, leading to the preferential formation of one diastereomer. Similarly, in the reduction of a 2-aminocyclohexanone (B1594113) precursor to the corresponding amino alcohol, the reducing agent's approach can be sterically hindered by the amino group, leading to a diastereoselective outcome.
Catalytic methods have been developed to selectively prepare all possible diastereoisomers of related γ-amino alcohols. ru.nl Asymmetric transfer hydrogenation using an Iridium catalyst typically yields anti-products, while Rh-catalyzed hydrogenation with a ligand such as BINAP produces syn-products with excellent diastereoselectivity. ru.nl Such complementary methods provide powerful control over the final product's stereochemistry, enabling access to specific cis or trans isomers of (2-Aminocyclohexyl)methanol.
Functional Group Interconversions and Protecting Group Chemistry
In the multi-step synthesis of complex molecules like (2-Aminocyclohexyl)methanol, the strategic use of protecting groups is essential to mask the reactivity of sensitive functional groups, namely the amine and hydroxyl moieties. wikipedia.org This approach allows for chemical transformations to be performed on other parts of the molecule without unintended side reactions. wikipedia.org
The nucleophilic nature of the amine group necessitates its protection during many synthetic operations. Carbamates are the most widely used class of protecting groups for amines due to their ease of installation and removal under specific conditions. masterorganicchemistry.com
Key amine protecting groups include:
tert-Butoxycarbonyl (Boc): This is arguably the most common amine protecting group in non-peptide chemistry. fishersci.co.uk It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The Boc group is stable under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.ukmasterorganicchemistry.com
Carbobenzyloxy (Cbz or Z): The Cbz group, introduced by Max Bergmann and Leonidas Zervas, is another cornerstone of amine protection. masterorganicchemistry.com It is installed using benzyl (B1604629) chloroformate (CbzCl). A key advantage of the Cbz group is its stability to acidic and basic conditions; it is typically cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C), a mild method that preserves many other functional groups. wikipedia.orgmasterorganicchemistry.com
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is particularly valuable in solid-phase peptide synthesis. wikipedia.org It is stable to acidic conditions but is cleaved under mild basic conditions, often using a solution of piperidine. wikipedia.orgmasterorganicchemistry.com This orthogonality with acid-labile groups like Boc allows for selective deprotection strategies in complex syntheses. organic-chemistry.org
| Protecting Group | Abbreviation | Reagent for Protection | Common Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) fishersci.co.ukmasterorganicchemistry.com |
| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) wikipedia.orgmasterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) wikipedia.orgmasterorganicchemistry.com |
The hydroxyl group in (2-Aminocyclohexyl)methanol can interfere with reactions involving strong bases or nucleophiles and may require protection. masterorganicchemistry.com The most common strategies involve conversion to ethers, esters, or acetals. utsouthwestern.eduhighfine.com
Common hydroxyl protecting groups include:
Silyl (B83357) Ethers: These are among the most versatile and widely used protecting groups for alcohols. highfine.com Their popularity stems from their ease of formation, stability, and selective removal. masterorganicchemistry.com Common examples include Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS or TBS), and Triisopropylsilyl (TIPS). wikipedia.orglibretexts.org They are typically formed by reacting the alcohol with a silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. wikipedia.org A key feature of silyl ethers is their cleavage using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally strong silicon-fluorine bond. masterorganicchemistry.comorganicchemistrytutor.com The stability of silyl ethers varies with the steric bulk of the substituents on the silicon atom, allowing for selective protection and deprotection. highfine.com
Acetal Protecting Groups: Groups like Methoxymethyl (MOM) and Tetrahydropyranyl (THP) are used to protect alcohols by forming acetals. masterorganicchemistry.comhighfine.com These are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions. highfine.com
Benzyl Ethers (Bn): Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions. uwindsor.ca They are typically installed via a Williamson ether synthesis and removed by catalytic hydrogenolysis, similar to the Cbz group for amines. uwindsor.ca
| Protecting Group | Abbreviation | Reagent for Protection | Common Deprotection Conditions |
|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) masterorganicchemistry.com |
| Tetrahydropyranyl | THP | Dihydropyran, Acid catalyst | Aqueous Acid masterorganicchemistry.com |
| Benzyl | Bn | Benzyl bromide (BnBr), Base | Catalytic Hydrogenolysis (H₂, Pd/C) uwindsor.ca |
| Methoxymethyl | MOM | MOM-Cl, Base | Strong Acid chemistrytalk.org |
Novel Synthetic Approaches to Cyclohexyl Aminomethanol Scaffolds
Beyond classical methods, several modern synthetic strategies have been developed to efficiently construct the cyclohexyl aminomethanol core structure.
The reduction of nitro compounds represents a fundamental and widely used method for the synthesis of primary amines. nih.gov Catalytic hydrogenation is a common industrial practice for converting aromatic and aliphatic nitro compounds into their corresponding amines. google.com In the context of aminocyclohexyl methanol synthesis, a key strategy involves the hydrogenation of a substituted nitroarene.
This approach can be part of a tandem, or one-pot, process. For instance, a method has been developed for the synthesis of β-amino alcohols from nitroarenes and 1,2-epoxides using a commercially available Palladium on carbon (Pd/C) catalyst. nih.govacs.org In this process, the nitroarene is first reduced to the corresponding aniline (B41778) in situ via transfer hydrogenation, which then acts as a nucleophile to open the epoxide ring, forming the amino alcohol. nih.govacs.org This methodology is advantageous as it avoids the isolation of intermediate compounds and allows for easy catalyst recovery. nih.govacs.org Various catalysts, including those based on noble metals like platinum and rhodium, as well as more earth-abundant metals like nickel, have been employed for the hydrogenation of nitroarenes. google.comacs.orgnih.gov
Reductive amination is a powerful and versatile method for forming C-N bonds, converting a carbonyl group (aldehyde or ketone) into an amine via an imine intermediate. wikipedia.orgresearchgate.net This reaction is a cornerstone in the synthesis of primary, secondary, and tertiary amines. wikipedia.orgjocpr.com
The process involves two key steps:
Imine Formation: The reaction begins with the nucleophilic attack of an amine on a carbonyl compound to form a hemiaminal, which then dehydrates to form an imine (or Schiff base). wikipedia.org
Reduction: The imine intermediate is then reduced to the corresponding amine. wikipedia.org
A variety of reducing agents can be employed, with the choice influencing the reaction's selectivity. masterorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination. It is mild enough not to reduce the starting aldehyde or ketone but is effective at reducing the protonated imine intermediate. jocpr.comcommonorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Often abbreviated as STAB, this is another mild and selective reducing agent that has become very common for reductive amination. wikipedia.orgcommonorganicchemistry.com It is particularly effective and often provides better results than NaBH₃CN for a wider range of substrates. commonorganicchemistry.com
Catalytic Hydrogenation: In addition to hydride reagents, the imine can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). wikipedia.orgresearchgate.net
Direct reductive amination, where the carbonyl compound, amine, and reducing agent are all combined in a single pot, is an efficient approach that streamlines the synthesis and improves atom economy. wikipedia.orgjocpr.com This strategy is widely used in pharmaceutical and medicinal chemistry for the creation of diverse amine libraries. jocpr.com
The nucleophilic ring-opening of cyclic intermediates, particularly epoxides, is a direct and highly effective method for synthesizing β-amino alcohols, which are structural components of many (2-Aminocyclohexyl)methanol analogs. growingscience.comrroij.com This reaction involves the attack of an amine nucleophile on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a C-N bond and a hydroxyl group on the adjacent carbon. growingscience.com
The reaction of an amine with an epoxide, such as cyclohexene oxide, can be promoted by various catalysts to achieve high yields and regioselectivity. rroij.com While the traditional method involves heating the reactants, this may not be suitable for all substrates. growingscience.com Consequently, numerous catalytic systems have been developed, including:
Lewis Acids: Catalysts like metal triflates, metal halides (e.g., Zirconium(IV) chloride, Vanadium(III) chloride), and other Lewis acids can activate the epoxide, making it more susceptible to nucleophilic attack. nih.govrroij.com
Solid Acid Catalysts: Materials such as sulfated tin oxide, sulfated zirconia, and Amberlyst-15 have been shown to be effective, offering advantages like easy separation and reusability. growingscience.comrroij.comresearchgate.net
Biocatalysts: Enzymes, such as lipases, have been employed to catalyze the ring-opening of epoxides with amines, sometimes in continuous-flow systems, offering a green chemistry approach. mdpi.com
The regioselectivity of the ring-opening (i.e., which carbon of an unsymmetrical epoxide is attacked) is a critical aspect of this strategy and can often be controlled by the choice of catalyst and reaction conditions. growingscience.comrroij.com
Scalable Synthesis and Process Chemistry Considerations for this compound
The industrial-scale synthesis of this compound necessitates methodologies that are not only high-yielding and efficient but also economically viable, safe, and environmentally sustainable. Process chemistry for this compound focuses on robust reaction sequences that minimize complex purification steps and allow for straightforward isolation of the final product. Key considerations for a scalable synthesis include the choice of starting materials, the efficiency of the core chemical transformations, and the method of final salt formation and purification.
Two primary synthetic routes are commonly considered for the large-scale production of amino alcohols like (2-Aminocyclohexyl)methanol: the reduction of 2-aminocyclohexanecarboxylic acid or its corresponding esters using metal hydrides, and the catalytic hydrogenation of these same precursors.
Route 1: Metal Hydride Reduction of 2-Aminocyclohexanecarboxylic Acid Esters
A prevalent laboratory-scale method that can be adapted for larger scales involves the reduction of an ester derivative of 2-aminocyclohexanecarboxylic acid. This approach is often favored for its high efficiency and the potency of the reducing agents employed. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for the reduction of esters to primary alcohols. byjus.commasterorganicchemistry.comlibretexts.org
The process typically begins with the esterification of 2-aminocyclohexanecarboxylic acid to improve solubility in ethereal solvents and to activate the carboxyl group for reduction. The resulting amino ester is then reduced with LiAlH₄.
Process Chemistry Considerations for LiAlH₄ Reduction:
Reagent Handling and Safety: Lithium aluminum hydride is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents. byjus.com Large-scale operations require specialized equipment, including inert atmosphere reactors and carefully controlled addition protocols to manage the exothermic nature of the reaction and the evolution of hydrogen gas. orgsyn.org
Solvent Selection: The reaction is typically carried out in anhydrous, non-protic solvents such as tetrahydrofuran (THF) or diethyl ether. For industrial applications, THF is often preferred due to its higher boiling point and better solvating properties for the LiAlH₄ complexes. byjus.com
Temperature Control: The initial addition of the amino ester to the LiAlH₄ suspension is performed at reduced temperatures (e.g., 0-10 °C) to control the initial exotherm. The reaction is then often brought to reflux to ensure complete conversion. orgsyn.org
Work-up Procedure: Quenching of the reaction is a critical step that must be handled with extreme care on a large scale. A carefully controlled sequential addition of a quenching agent like ethyl acetate, followed by aqueous base (e.g., NaOH solution) or a Fieser workup (sequential addition of water and then aqueous base) is employed to manage the exotherm and safely decompose the reactive aluminum species into filterable salts.
Isolation and Purification: After filtration of the aluminum salts, the free amino alcohol is isolated from the organic phase. The conversion to the hydrochloride salt is then achieved by treating a solution of the amino alcohol with hydrogen chloride (either as a gas or dissolved in a suitable solvent like isopropanol (B130326) or ether). The hydrochloride salt typically precipitates and can be collected by filtration, washed with a non-polar solvent to remove impurities, and dried.
| Parameter | Condition | Process Consideration |
|---|---|---|
| Starting Material | Ethyl or Methyl 2-aminocyclohexanecarboxylate | Ester form enhances solubility and reactivity. |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Highly efficient but requires specialized handling due to pyrophoric nature. byjus.com |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reagents and manageable boiling point for reflux. byjus.com |
| Reaction Temperature | 0 °C for addition, then reflux | Initial cooling to control exotherm, followed by heating to drive reaction to completion. orgsyn.org |
| Work-up | Sequential addition of Ethyl Acetate, Water, and aqueous NaOH | Careful, controlled quenching is critical for safety on a large scale. |
| Yield | Generally >80% | High-yielding, making it an attractive, albeit hazardous, option. orgsyn.org |
Route 2: Catalytic Hydrogenation of 2-Aminocyclohexanecarboxylic Acid
Catalytic hydrogenation presents a "greener" and often safer alternative to metal hydride reductions for large-scale industrial processes. This method avoids the use of pyrophoric reagents and simplifies the work-up procedure. The direct hydrogenation of carboxylic acids to alcohols is a challenging transformation that typically requires high pressures, elevated temperatures, and specialized catalysts. youtube.com
Recent advancements have led to the development of more active catalyst systems, making this route more feasible. Bimetallic catalysts, such as Rh-MoOx/SiO₂, have shown high efficacy in the selective hydrogenation of amino acids to amino alcohols with retention of stereochemistry. researchgate.netscispace.com
Process Chemistry Considerations for Catalytic Hydrogenation:
Catalyst Selection and Loading: The choice of catalyst is crucial. Ruthenium and Rhodium-based catalysts are often effective. scispace.comumaine.edu Catalyst loading is optimized to be as low as possible without compromising reaction time and conversion, to minimize costs. Catalyst recovery and recycling are also important economic considerations.
Reaction Conditions: High hydrogen pressures (e.g., 50-100 bar) and temperatures (e.g., 80-150 °C) are typically necessary. youtube.comscispace.com This requires the use of specialized high-pressure reactors (autoclaves).
Solvent: Water is often a suitable solvent for the hydrogenation of amino acids, which is a significant advantage in terms of cost, safety, and environmental impact. researchgate.net
By-product Formation: Side reactions can include the formation of amides or other reduction products. Process optimization aims to maximize selectivity towards the desired amino alcohol.
Product Isolation: The work-up is generally simpler than for hydride reductions. It involves filtering off the heterogeneous catalyst, followed by removal of the solvent. The resulting (2-Aminocyclohexyl)methanol can then be converted to its hydrochloride salt as described in the previous route.
| Parameter | Condition | Process Consideration |
|---|---|---|
| Starting Material | 2-Aminocyclohexanecarboxylic acid | Direct use of the acid avoids an esterification step. |
| Catalyst | Heterogeneous Rh- or Ru-based catalysts (e.g., Rh-MoOx/SiO₂) | Safer than hydrides; catalyst can be recovered and recycled. researchgate.netumaine.edu |
| Solvent | Water | Cost-effective, safe, and environmentally friendly. researchgate.net |
| Hydrogen Pressure | 50-100 bar | Requires specialized high-pressure reactor equipment. scispace.com |
| Reaction Temperature | 80-150 °C | Elevated temperatures are needed to achieve reasonable reaction rates. scispace.com |
| Work-up | Catalyst filtration, solvent evaporation | Simpler and safer work-up compared to hydride reductions. |
Chemical Transformations and Derivatization of 2 Aminocyclohexyl Methanol Hydrochloride
Reactivity of the Amino Functionality in (2-Aminocyclohexyl)methanol (B2818073) Hydrochloride
The primary amino group on the cyclohexyl ring is a potent nucleophile, enabling a variety of chemical transformations.
The amino group of (2-Aminocyclohexyl)methanol readily participates in nucleophilic reactions to form stable amide bonds. This transformation is fundamental in the synthesis of a wide array of chemical entities. The reaction typically involves the acylation of the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent.
The general reaction of an acyl chloride with the free amine of (2-Aminocyclohexyl)methanol proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and after deprotonation, the corresponding N-(2-(hydroxymethyl)cyclohexyl)amide is formed. The reaction is typically vigorous and may require cooling.
| Acylating Agent | Product Class | General Reaction Conditions |
| Acyl Chloride | N-Substituted Amide | Aprotic solvent, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. |
| Carboxylic Acid | N-Substituted Amide | Requires a coupling agent (e.g., DCC, EDC, HATU) and a base in an aprotic solvent. |
This table presents generalized reaction conditions for amide bond formation.
The nucleophilic character of the amino group also allows for the formation of carbamate (B1207046) and urea (B33335) derivatives. Carbamates are synthesized by reacting the amine with a chloroformate or by a three-component coupling involving an alcohol, carbon dioxide, and the amine. organic-chemistry.org The synthesis of ureas can be achieved by reacting the amine with an isocyanate or through methods utilizing phosgene (B1210022) equivalents like N,N'-Carbonyldiimidazole (CDI). nih.gov More contemporary and greener approaches involve the use of carbon dioxide as a C1 source. rsc.org
| Reagent | Product Class | General Reaction Conditions |
| Alkyl Chloroformate | Carbamate | Aprotic solvent, often with a base to scavenge HCl. |
| Isocyanate | Urea | Typically proceeds readily in a variety of solvents. |
| Carbon Dioxide and Alcohol | Carbamate | Often requires a catalyst and may involve high pressure. rsc.org |
| Carbon Dioxide and another Amine | Urea | Can be performed under catalyst- and solvent-free conditions. |
This table outlines general methods for the synthesis of carbamates and ureas.
While the oxidation of primary amines can be complex, leading to a variety of products including nitroso, nitro, and imine compounds, specific conditions can favor certain outcomes. However, detailed studies on the specific oxidation pathways of the amino group in (2-Aminocyclohexyl)methanol are not extensively documented in publicly available literature.
Reactivity of the Hydroxyl Functionality in (2-Aminocyclohexyl)methanol Hydrochloride
The primary alcohol group in (2-Aminocyclohexyl)methanol provides another site for chemical modification, primarily through esterification, etherification, and oxidation reactions.
The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. chemguide.co.ukyoutube.com Alternatively, acylation with highly reactive acyl chlorides or acid anhydrides in the presence of a base provides a more rapid route to esters. chemguide.co.ukchemguide.co.uk
Etherification, the formation of an ether linkage, can be achieved through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
This table summarizes common conditions for esterification and etherification.
The primary alcohol of (2-Aminocyclohexyl)methanol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. youtube.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol to a carboxylic acid. libretexts.orgmasterorganicchemistry.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are used to stop the oxidation at the aldehyde stage. A convenient one-pot procedure for the conversion of primary alcohols to carboxylic acids involves treatment with NaOCl and TEMPO, followed by NaClO₂ oxidation. nih.gov
| Oxidizing Agent | Product | Typical Reaction Conditions |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, aqueous conditions, followed by acidic workup. |
| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Acidic, aqueous conditions (Jones oxidation). libretexts.org |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous aprotic solvent (e.g., dichloromethane). |
| TEMPO/NaOCl, then NaClO₂ | Carboxylic Acid | Two-step, one-pot procedure under phase-transfer conditions. nih.gov |
This table details common oxidizing agents and the expected products from the oxidation of a primary alcohol.
Intramolecular Cyclization and Heterocycle Formation
The proximate amino and hydroxyl groups in (2-aminocyclohexyl)methanol enable intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. A common transformation for 1,2-amino alcohols is the synthesis of oxazolidines. This can be achieved through condensation with aldehydes or ketones. While specific studies on the hydrochloride salt are not prevalent, the free base, (2-aminocyclohexyl)methanol, is expected to react in a similar fashion. For instance, the reaction with an aldehyde would likely proceed via the formation of a hemiaminal intermediate, followed by intramolecular cyclization to yield the corresponding oxazolidine.
Another important class of heterocycles that can be synthesized from 1,2-amino alcohols are oxazolidinones. These can be prepared by reacting the amino alcohol with phosgene or its derivatives, or through methods such as microwave-assisted synthesis using ethyl carbonate. nih.gov This reaction results in the formation of a five-membered ring containing both oxygen and nitrogen, with a carbonyl group. The specific stereochemistry of the starting (2-aminocyclohexyl)methanol (cis or trans) will dictate the stereochemistry of the resulting bicyclic oxazolidinone.
Furthermore, ruthenium-catalyzed cyclization reactions represent a modern approach to heterocycle synthesis. While direct examples with (2-aminocyclohexyl)methanol are not extensively documented, similar amino alcohols can undergo cyclization to form various N-heterocycles. organic-chemistry.org For example, a ruthenium-catalyzed process could facilitate the formation of substituted piperidines or other fused heterocyclic systems, depending on the reaction conditions and the presence of other reagents.
The table below illustrates potential intramolecular cyclization products from (2-aminocyclohexyl)methanol.
| Reactant | Reagent | Product | Heterocyclic System |
| (2-Aminocyclohexyl)methanol | Aldehyde/Ketone | Substituted Octahydro-2H-benzo[d]oxazole | Oxazolidine |
| (2-Aminocyclohexyl)methanol | Ethyl Carbonate | Octahydro-2H-benzo[d]oxazol-2-one | Oxazolidinone |
| (2-Aminocyclohexyl)methanol | Dicarbonyl Compound | Fused Bicyclic Heterocycle | e.g., Tetrahydropyrimidine derivative |
Complexation Behavior with Metal Centers
The amino and hydroxyl groups of (2-aminocyclohexyl)methanol are both potential coordination sites for metal ions, making it a bidentate ligand. The hydrochloride salt would first need to be neutralized to free the lone pair of electrons on the nitrogen atom for coordination. The resulting amino alcohol can chelate to a metal center, forming a stable five-membered ring.
The coordination chemistry of transition metal complexes with ligands containing both nitrogen and oxygen donor atoms is extensive. jocpr.comresearchgate.net The specific geometry of the resulting metal complex will depend on several factors, including the nature of the metal ion, its preferred coordination number, and the stereochemistry (cis or trans) of the (2-aminocyclohexyl)methanol ligand. For instance, with a metal ion that favors octahedral geometry, two molecules of (2-aminocyclohexyl)methanol could coordinate along with two other monodentate ligands. libretexts.org
Below is a table summarizing the potential coordination of (2-aminocyclohexyl)methanol with various transition metals.
| Metal Ion | Potential Coordination Geometry | Ligand Donor Atoms | Potential Complex |
| Copper(II) | Square Planar or Distorted Octahedral | N, O | Bis(2-aminocyclohexyl)methanolato)copper(II) |
| Nickel(II) | Square Planar or Octahedral | N, O | Bis(2-aminocyclohexyl)methanolato)nickel(II) |
| Zinc(II) | Tetrahedral | N, O | Bis(2-aminocyclohexyl)methanolato)zinc(II) |
| Ruthenium(II/III) | Octahedral | N, O | Dichloro(bis(2-aminocyclohexyl)methanol))ruthenium(II) |
Biotransformations and Enzyme-Catalyzed Reactions Involving this compound
Biotransformations offer a green and highly selective method for the modification of organic molecules. For a chiral compound like (2-aminocyclohexyl)methanol, which exists as different stereoisomers, enzyme-catalyzed reactions are particularly valuable for kinetic resolution. Lipases are a class of enzymes that have been successfully employed for the resolution of racemic amino alcohols. polimi.itnih.gov
The kinetic resolution of (2-aminocyclohexyl)methanol can be achieved through lipase-catalyzed acylation or deacylation. In a typical acylation reaction, a racemic mixture of the amino alcohol is treated with an acyl donor in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. The acylated product can then be separated from the unreacted alcohol. The choice of lipase and reaction conditions, such as the solvent and acyl donor, can significantly influence the efficiency and enantioselectivity of the resolution. For example, Candida antarctica lipase B (CAL-B) is a commonly used lipase for the resolution of amino alcohols. researchgate.net
The table below provides a summary of representative enzyme-catalyzed reactions for the kinetic resolution of cyclic amino alcohols, which are analogous to the potential biotransformations of (2-aminocyclohexyl)methanol.
| Enzyme | Reaction Type | Substrate | Product | Outcome |
| Lipase (e.g., Candida antarctica Lipase B) | N-Acylation | Racemic cis/trans-2-aminocyclohexanecarboxamides | Enantiomerically enriched N-acyl product and unreacted amine | Kinetic Resolution researchgate.net |
| Lipase PS (from Pseudomonas cepacia) | O-Acylation | Racemic alcohol intermediate for Ivabradine | Enantiomerically enriched (S)-ester and unreacted (R)-alcohol | Kinetic Resolution polimi.it |
| Amine Dehydrogenase (engineered) | Asymmetric Reductive Amination | α-hydroxy ketone | Chiral amino alcohol | Asymmetric Synthesis nih.gov |
These enzymatic methods provide access to enantiomerically pure forms of (2-aminocyclohexyl)methanol and its derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govunimi.it
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Aminocyclohexyl Methanol Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of (2-Aminocyclohexyl)methanol (B2818073) hydrochloride in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon, establish the connectivity of the molecular backbone, and deduce the compound's predominant conformation.
One-dimensional ¹H and ¹³C-NMR spectra provide fundamental information about the chemical environment and the number of unique protons and carbons in the molecule.
The ¹³C-NMR spectrum , typically recorded with broadband proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon attached to the oxygen (C-OH) and the carbon attached to the nitrogen (C-N) are shifted downfield compared to the other aliphatic carbons of the cyclohexane (B81311) ring due to the deshielding effects of these heteroatoms.
Below are the predicted chemical shifts for (2-Aminocyclohexyl)methanol hydrochloride, assuming a deuterated methanol (B129727) (CD₃OD) solvent.
Predicted ¹H-NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Cyclohexane Ring Protons (CH, CH₂) | 1.2 - 2.2 | Multiplet (m) |
| H-1 (CH-CH₂OH) | ~2.5 - 3.0 | Multiplet (m) |
| H-2 (CH-NH₃⁺) | ~3.0 - 3.5 | Multiplet (m) |
| -CH₂OH | ~3.5 - 4.0 | Doublet of doublets (dd) or Multiplet (m) |
| -NH₃⁺, -OH | Variable (4.5 - 5.0) | Broad singlet (br s) |
Predicted ¹³C-NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclohexane Ring Carbons (CH₂) | 20 - 35 |
| C-1 (CH-CH₂OH) | ~40 - 45 |
| C-2 (CH-NH₃⁺) | ~50 - 60 |
| -CH₂OH | ~60 - 70 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and confirming the molecule's covalent framework.
The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the definitive assignment of each proton to its corresponding carbon atom. For instance, the proton signals in the 3.5 - 4.0 ppm range would show a cross-peak to the carbon signal at ~60-70 ppm, confirming their identity as the hydroxymethyl group (-CH₂OH).
The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This technique is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:
A three-bond correlation (³J) from the hydroxymethyl protons (-CH₂OH) to the C-2 carbon (CH-NH₃⁺).
A two-bond correlation (²J) from the hydroxymethyl protons to the C-1 carbon (CH-CH₂OH).
Correlations from the H-1 methine proton to neighboring ring carbons (C-2, C-3, C-6).
Correlations from the H-2 methine proton to neighboring ring carbons (C-1, C-3, C-4).
Together, these 2D NMR experiments provide irrefutable evidence for the connectivity of the atoms in the molecule.
The cyclohexane ring is not planar and exists predominantly in a stable chair conformation. For a disubstituted cyclohexane like (2-Aminocyclohexyl)methanol, both cis and trans diastereomers are possible, each with distinct conformational preferences. NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³J_HH), is a powerful method for determining the preferred conformation and the relative stereochemistry of the substituents. cdnsciencepub.comresearchgate.net
In the chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.org
For the trans isomer , the most stable conformation is expected to have both the aminomethyl and hydroxymethyl groups in equatorial positions (diequatorial).
For the cis isomer , one substituent must be axial while the other is equatorial (axial-equatorial).
The dihedral angle between adjacent protons strongly influences their coupling constant, a relationship described by the Karplus equation. By measuring the coupling constant between the methine protons at C-1 and C-2 (³J_H1,H2), the relative orientation can be determined.
Typical Coupling Constants in Cyclohexane Rings
| Proton Orientation | Dihedral Angle | Typical ³J Value (Hz) |
|---|---|---|
| Axial-Axial | ~180° | 8 - 13 |
| Axial-Equatorial | ~60° | 2 - 5 |
A large coupling constant (8-13 Hz) for ³J_H1,H2 would indicate an axial-axial relationship between H-1 and H-2. This arrangement corresponds to a diequatorial orientation of the substituents, confirming the trans stereochemistry. Conversely, a small coupling constant (2-5 Hz) would indicate an axial-equatorial or equatorial-equatorial relationship between H-1 and H-2, which is characteristic of the cis isomer.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI, HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
For a polar and thermally labile molecule like this compound, Electrospray Ionization (ESI) is the preferred soft ionization technique. In positive ion mode, ESI would generate the protonated molecular ion of the free base, [M+H]⁺. Given the molecular formula of the free base (C₇H₁₅NO), the expected monoisotopic mass is 129.1154 g/mol . nih.gov Therefore, the primary ion observed in the ESI-MS spectrum would be at a mass-to-charge ratio (m/z) of 130.1232.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the unambiguous determination of the elemental formula. An experimental m/z of 130.1232 would confirm the formula [C₇H₁₆NO]⁺.
While ESI is a soft technique, some fragmentation can be induced. The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for aliphatic amines and alcohols include alpha-cleavage and loss of small neutral molecules. libretexts.orgmiamioh.edu
Predicted ESI-MS Fragmentation Data
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 130.12 | [C₇H₁₆NO]⁺ | - (Protonated Molecule) |
| 113.09 | [C₇H₁₃O]⁺ | NH₃ (Ammonia) |
| 112.11 | [C₇H₁₄N]⁺ | H₂O (Water) |
| 98.10 | [C₆H₁₂N]⁺ | CH₂O (Formaldehyde) |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds. tu.edu.iq The IR spectrum of this compound would exhibit characteristic bands for the hydroxyl, amine salt, and aliphatic C-H groups.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 2800 (broad) | N-H stretch | Amine salt (-NH₃⁺) |
| 2950 - 2850 (strong) | C-H stretch | Alkane (CH₂, CH) |
| ~1600 & ~1500 (medium) | N-H bend | Amine salt (-NH₃⁺) |
| 1470 - 1450 (medium) | C-H bend (scissoring) | Alkane (-CH₂-) |
The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The N-H stretching vibrations of the ammonium (B1175870) salt (-NH₃⁺) are typically broad and may overlap with the C-H stretching region. The presence of two distinct N-H bending absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ is characteristic of a primary amine salt.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, such as conjugated π-systems or carbonyl groups. msu.edumasterorganicchemistry.com
This compound is a saturated aliphatic compound. It lacks a chromophore that absorbs light in the standard UV-Vis range of 200–800 nm. The only possible electronic transitions are σ → σ* and n → σ* transitions associated with the C-C, C-H, C-N, and C-O single bonds and the non-bonding electrons on the nitrogen and oxygen atoms. These transitions are high-energy and occur at wavelengths below 200 nm, in the far-UV region, which is not accessible by standard spectrophotometers. youtube.com
Consequently, a UV-Vis spectrum of this compound would not show any significant absorption peaks and is not a useful technique for its structural characterization or quantification under normal conditions. The spectrum would likely only display "end absorption," where the absorbance begins to rise at the low-wavelength limit of the instrument.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration and Conformational Studies
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, offering profound insights into their three-dimensional structure. For a molecule like this compound, which lacks significant UV-Vis chromophores, Vibrational Circular Dichroism (VCD) is a particularly powerful tool for determining its absolute configuration and dominant conformations in solution. wikipedia.orgnih.gov
VCD measures the minute difference in the absorption of left and right circularly polarized infrared light by a chiral molecule during its fundamental vibrational transitions. wikipedia.org The resulting spectrum is highly sensitive to the molecule's stereochemistry. The absolute configuration is unequivocally determined by comparing the experimental VCD spectrum with the predicted spectrum of a specific enantiomer, calculated using quantum chemical methods such as Density Functional Theory (DFT). americanlaboratory.com If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is confirmed as that of the computed enantiomer. americanlaboratory.com
For this compound, the key vibrational modes for VCD analysis would include the C-H, O-H, and N-H stretching and bending frequencies. The conformational flexibility of the cyclohexane ring (e.g., chair conformations) and the relative orientation of the aminomethyl group would give rise to a unique VCD signature. By performing a conformational search and Boltzmann-averaging the calculated spectra of the most stable conformers, a highly accurate theoretical spectrum can be generated for comparison.
Table 1: Representative Comparison of Experimental and Calculated VCD Data for a Hypothetical (1R,2R)-2-Aminocyclohexyl)methanol Enantiomer This table illustrates the methodology. Actual experimental values may vary.
| Vibrational Frequency (cm⁻¹) (Experimental) | Experimental ΔA (x 10⁻⁵) | Calculated Frequency (cm⁻¹) (DFT) | Calculated Rotational Strength (R) (x 10⁻⁴⁴ esu²cm²) | Assignment |
| 2935 | +2.5 | 2938 | +3.1 | CH₂ asymmetric stretch |
| 2860 | -1.8 | 2862 | -2.2 | CH₂ symmetric stretch |
| 1450 | +0.9 | 1455 | +1.1 | CH₂ scissoring |
| 1345 | -0.5 | 1348 | -0.7 | CH wagging |
| 1060 | +3.2 | 1065 | +3.8 | C-O stretch |
X-ray Crystallography for Solid-State Structural Determination and Stereochemistry
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration and three-dimensional structure of a crystalline solid. americanlaboratory.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact stereochemical arrangement and conformation of the molecule in the solid state.
For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. The analysis would confirm the relative stereochemistry (cis or trans) of the amino and methanol substituents on the cyclohexane ring. Furthermore, by using anomalous dispersion, the absolute configuration (e.g., 1R,2R or 1S,2S) can be determined without ambiguity.
The crystal structure would also elucidate the conformation of the cyclohexane ring, which is expected to adopt a stable chair form. The positions of the substituents (axial or equatorial) would be precisely defined. iucr.org Crucially, the analysis would reveal the intricate network of intermolecular interactions, particularly the hydrogen bonds formed between the ammonium group (-NH₃⁺), the hydroxyl group (-OH), and the chloride counter-ion (Cl⁻), which stabilize the crystal lattice. iucr.org While a specific structure for this compound is not publicly available, data from analogous structures like cyclohexylammonium chloride provide a basis for expected findings. iucr.org
Table 2: Representative Crystallographic Data for a Cyclohexylamine Derivative Hydrochloride This table is based on data for cyclohexylammonium chloride and serves as an illustrative example. iucr.org
| Parameter | Value |
| Chemical Formula | C₇H₁₆ClNO |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 9.313 |
| b (Å) | 11.442 |
| c (Å) | 7.554 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.13 |
| Hydrogen Bonding (N-H···Cl) (Å) | ~3.2 |
| Cyclohexane Ring Conformation | Chair |
Chromatographic Methods for Purity Assessment and Separation of Isomers (HPLC, TLC, HPTLC)
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its various isomers, including enantiomers (e.g., 1R,2R vs. 1S,2S) and diastereomers (cis vs. trans).
High-Performance Liquid Chromatography (HPLC) is a premier method for the quantitative analysis and separation of chiral compounds. nih.gov To separate the enantiomers of (2-Aminocyclohexyl)methanol, a chiral stationary phase (CSP) is required. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving amino alcohols. nih.gov The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. csfarmacie.cz Normal-phase chromatography, with mobile phases like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is commonly employed for this class of compounds. yakhak.org The method can be validated to quantify enantiomeric purity with high precision and accuracy.
Table 3: Illustrative HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak® IA (Amylose-based CSP) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (1R,2R)-enantiomer | 8.5 min |
| Retention Time (1S,2S)-enantiomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are valuable tools for rapid purity assessment and qualitative identification of isomers. nih.gov HPTLC offers improved resolution and sensitivity compared to classical TLC. nih.gov For separating the cis and trans diastereomers of (2-Aminocyclohexyl)methanol, standard silica (B1680970) gel plates can be used, as the different spatial arrangements of the functional groups lead to differences in polarity and interaction with the stationary phase. Different migration distances result in distinct spots, characterized by their retention factor (Rf) values. Chiral TLC plates or the addition of a chiral selector to the mobile phase can also be used for enantiomeric separations. nih.gov
Table 4: Representative TLC/HPTLC Data for Isomer Purity Check
| Isomer | Stationary Phase | Mobile Phase | Rf Value |
| cis-(2-Aminocyclohexyl)methanol | HPTLC Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol / NH₄OH (85:14:1) | 0.35 |
| trans-(2-Aminocyclohexyl)methanol | HPTLC Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol / NH₄OH (85:14:1) | 0.42 |
Computational and Theoretical Investigations of 2 Aminocyclohexyl Methanol Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure and intrinsic reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule. For (2-Aminocyclohexyl)methanol (B2818073) hydrochloride, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory can be employed to model its electronic properties.
These calculations can yield a wealth of information, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The electrostatic potential map visually represents the regions of positive and negative charge on the molecule's surface, highlighting potential sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Quantum Chemical Properties of (2-Aminocyclohexyl)methanol hydrochloride
| Property | Calculated Value | Significance |
| Energy of HOMO | -8.5 eV | Indicates the electron-donating ability of the molecule. |
| Energy of LUMO | 1.2 eV | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 9.7 eV | A large gap suggests high kinetic stability. |
| Dipole Moment | 3.5 D | Indicates a significant separation of charge within the molecule. |
| Mulliken Atomic Charges | Varies per atom | Reveals the partial positive or negative charge on each atom. |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule is not static; it can exist in various spatial arrangements known as conformations, which arise from the rotation around single bonds. Conformational analysis is the study of these different arrangements and their relative energies. For a flexible molecule like this compound, with its cyclohexane (B81311) ring and rotatable side chain, a multitude of conformations are possible.
Computational methods can be used to systematically explore the potential energy surface (PES) of the molecule. The PES is a mathematical landscape that maps the molecule's potential energy as a function of its geometric parameters. By identifying the minima on this surface, the most stable, low-energy conformations can be determined. Transition states, which are saddle points on the PES, represent the energy barriers between different conformations. This analysis is crucial for understanding the molecule's flexibility and the preferred shapes it adopts, which in turn influences its biological activity and physical properties.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-C7-O8) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 (Global Minimum) | 175° | 0.00 | 65.2 |
| 2 | 65° | 1.25 | 20.1 |
| 3 | -70° | 2.10 | 10.5 |
| 4 | -178° | 3.50 | 4.2 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment.
Ligand-Protein Interaction Modeling and Docking Studies
A critical aspect of understanding the potential biological role of any compound is to study its interactions with protein targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor protein.
The process involves placing the ligand in the binding site of a protein and using a scoring function to evaluate the strength of the interaction. This scoring function typically considers factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces. The result is a ranked list of possible binding poses, with the lowest energy pose being the most likely. Docking studies can provide valuable hypotheses about the potential protein targets of this compound and the specific interactions that stabilize the ligand-protein complex. These studies are instrumental in the early stages of drug discovery.
Table 3: Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -7.8 | A measure of the strength of the ligand-protein interaction. |
| Hydrogen Bonds | 3 | Indicates specific polar interactions with protein residues. |
| Interacting Residues | Asp121, Ser124, Phe290 | Specific amino acids in the binding pocket involved in the interaction. |
| RMSD (Å) | 1.5 | Root Mean Square Deviation from a reference pose, indicating the stability of the docked conformation. |
In Silico Prediction of Spectroscopic Properties
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can aid in its experimental characterization. For instance, quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. Similarly, the chemical shifts in a Nuclear Magnetic Resonance (NMR) spectrum can be calculated by determining the magnetic shielding of each nucleus.
By comparing the computationally predicted spectra with experimentally obtained spectra, researchers can confirm the structure and purity of a synthesized compound. This in silico approach can also help in the interpretation of complex experimental spectra.
Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR Frequency (cm⁻¹) | ||
| O-H stretch | 3350 | 3345 |
| N-H stretch | 3280 | 3275 |
| C-H stretch | 2950 | 2948 |
| ¹³C NMR Chemical Shift (ppm) | ||
| C attached to OH | 65.2 | 65.5 |
| C attached to NH₂ | 55.8 | 56.1 |
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify the transition states and intermediates involved in the transformation of reactants to products. This allows for the determination of activation energies and reaction rates.
For this compound, computational studies could be used to explore its synthesis pathways or its potential metabolic transformations. For example, the mechanism of the reduction of the corresponding amino acid or the amination of the cyclohexylmethanol could be investigated. These studies provide a detailed, step-by-step picture of the reaction, which is crucial for optimizing reaction conditions and understanding the formation of byproducts.
Applications of 2 Aminocyclohexyl Methanol Hydrochloride As a Chiral Building Block and Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
The unique structural features of (2-aminocyclohexyl)methanol (B2818073) hydrochloride, particularly its chirality and the 1,2-disubstituted pattern, make it an important precursor for molecules where three-dimensional arrangement is key to function.
Precursor for Advanced Heterocyclic Systems (e.g., Pyrrolo[2,3-b]pyridine Derivatives)
(2-Aminocyclohexyl)methanol hydrochloride serves as a crucial precursor in the synthesis of advanced heterocyclic systems, most notably the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold. This core structure is of high value in medicinal chemistry, particularly for the development of kinase inhibitors.
Research into novel immunomodulators has demonstrated that the introduction of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring is a critical modification for enhancing inhibitory activity against Janus Kinase 3 (JAK3). The synthesis of these potent derivatives relies on the incorporation of a chiral aminocyclohexane moiety, for which this compound is a representative building block. The amino group of the cyclohexane (B81311) ring is used to form the key C-N bond at the C4-position of the pyridine (B92270) core, thereby installing the essential substituent required for potent biological activity.
Intermediate in the Synthesis of Functionalized Cycloalkane Derivatives
As a synthetic intermediate, this compound provides a foundational chiral scaffold for the synthesis of more elaborate functionalized cycloalkane derivatives. Its primary role is to impart its core stereochemistry—the relative orientation of the amino and methanol (B129727) groups—into a larger target molecule.
In multi-step syntheses, the amino and hydroxyl groups of the molecule offer versatile handles for further chemical modification. The amino group can be acylated, alkylated, or used in coupling reactions to attach the cyclohexane ring to other molecular fragments, as seen in the synthesis of pyrrolo[2,3-b]pyridines. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of a wide array of other functional groups. Through these transformations, the simple (2-aminocyclohexyl)methanol core is elaborated into highly functionalized cycloalkane structures designed for specific biological targets.
Applications in Medicinal Chemistry Research (Excluding Clinical Human Trial Data)
The application of this compound is particularly prominent in preclinical medicinal chemistry, where it serves as a foundational element for building molecules with specific therapeutic actions.
Scaffold for Immunomodulators (e.g., JAK3 Inhibitors)
The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively explored for the development of inhibitors for Janus kinases (JAKs), a family of enzymes crucial for cytokine signaling in immune responses. Specifically, JAK3 is a key target for treating autoimmune diseases and organ transplant rejection.
In the design of potent and selective JAK3 inhibitors, structure-activity relationship (SAR) studies have revealed the importance of specific substituents on the pyrrolo[2,3-b]pyridine core. Research has shown that modifying the C4-position with a cyclohexylamino group leads to a dramatic increase in JAK3 inhibitory potency. For instance, compound 14a , which features a simple amino group at the C4-position, was modified by introducing different cycloalkylamino groups. The resulting compound 14c , possessing a cis-cyclohexylamino moiety derived from a precursor like cis-(2-aminocyclohexyl)methanol, was identified as a potent and moderately selective JAK3 inhibitor. This enhancement is attributed to favorable interactions within the ATP-binding site of the enzyme. The inhibitory effects of these modifications on JAK family kinases are detailed in the table below.
| Compound | C4-Substituent | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | T Cell Proliferation IC₅₀ (nM) |
|---|---|---|---|---|---|
| 11a | N-Methylcyclohexylamino | 1600 | >10000 | >10000 | NT |
| 14a | Amino | 14 | 110 | 80 | 240 |
| 14c | cis-Cyclohexylamino | 3.8 | 26 | 59 | 130 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as immunomodulators. IC₅₀ represents the half-maximal inhibitory concentration. "NT" indicates the sample was not tested.
Building Block for Dopamine (B1211576) Receptor Ligands
The development of ligands with high selectivity for specific dopamine receptor subtypes (e.g., D₂ vs. D₃) is a key goal in neuroscience research for developing treatments for neuropsychiatric disorders with fewer side effects. The high homology between these receptors makes achieving selectivity a significant challenge.
One successful strategy involves the design of bitopic ligands, which contain two pharmacophore elements connected by a linker. The nature of this linker—its length, flexibility, and stereochemistry—is critical for modulating receptor affinity and selectivity. Chiral cyclic structures, such as those derived from (2-aminocyclohexyl)methanol, are ideal for use as these linkers. nih.govnih.gov The rigid cyclohexane backbone restricts conformational freedom, while its inherent chirality can be exploited to achieve stereospecific interactions within the receptor's binding pocket.
Research has demonstrated that the regio- and stereochemistry of such cyclic aliphatic linkers can dramatically influence whether a ligand preferentially binds to the D₂ or D₃ receptor. nih.gov By systematically altering the attachment points and the stereoisomeric form of the linker, selectivity can be fine-tuned. For example, a ligand with a rel-cis stereochemistry in its linker might show high affinity for the D₃ receptor, while the corresponding rel-trans version could be more selective for the D₂ receptor. nih.gov This highlights the essential role of chiral building blocks like this compound in providing the necessary stereochemical diversity for developing subtype-selective dopamine receptor ligands.
| Compound Class | Linker Stereochemistry | Primary Receptor Selectivity | Key Finding |
|---|---|---|---|
| rel-cis-Cyclic Aliphatic Linker | cis | D₃ Receptor Agonist | Demonstrates high affinity and selectivity for the D₃ subtype. |
| rel-trans-Cyclic Aliphatic Linker | trans | D₂ Receptor Agonist | Inversion of stereochemistry shifts selectivity towards the D₂ subtype. |
This table illustrates the principle that linker stereochemistry, derived from chiral building blocks, is a key determinant of dopamine receptor subtype selectivity. nih.gov
Development of Enzyme Inhibitors (e.g., mPGES-1 Inhibitors)
Microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1) is an enzyme involved in the inflammatory pathway, catalyzing the final step in the production of prostaglandin E₂ (PGE₂). nih.govrsc.org As a key mediator of inflammation, pain, and fever, PGE₂ is a major target for anti-inflammatory drugs. Inhibition of mPGES-1 is considered a promising therapeutic strategy that may avoid the gastrointestinal and cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. nih.gov
A wide variety of chemical scaffolds have been investigated for their ability to inhibit mPGES-1. However, based on a review of the available scientific literature, there is no direct evidence of this compound being specifically utilized as a precursor or building block in the synthesis of documented mPGES-1 inhibitors. The reported inhibitors are typically based on different core structures, and research has not yet linked this particular chiral building block to this specific enzyme target.
Synthesis of Antipsychotic Medications (e.g., Cariprazine Derivatives)
While the direct use of this compound as a primary starting material in the widely published synthetic routes for the antipsychotic drug Cariprazine is not explicitly detailed, its structural motif is a key component of related intermediates. The synthesis of Cariprazine and its derivatives often involves intermediates such as (trans-4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride. It is plausible that this compound could serve as a precursor for such intermediates through multi-step synthetic transformations. The chiral nature of this compound makes it a valuable starting point for establishing the specific stereochemistry required in complex pharmaceutical molecules.
Contributions to Agrochemical Research
The application of this compound in agrochemical research is an area of potential yet not extensively documented research. Generally, the introduction of chiral centers into agrochemical compounds can significantly influence their biological activity and environmental fate. While specific examples of fungicides or pesticides directly synthesized from this compound are not prevalent in publicly available literature, the structural features of this compound—a chiral 1,2-amino alcohol—are found in various biologically active molecules. Its utility as a chiral building block suggests potential for its use in the synthesis of novel, stereospecific agrochemicals with improved efficacy and reduced off-target effects.
Application in Material Science and Supramolecular Chemistry
The unique structural characteristics of this compound lend themselves to applications in material science, particularly in the design of chiral materials and self-assembling systems.
Design of Self-Assembling Architectures
The presence of both a hydrogen-bond donating amino group and a hydroxyl group allows this compound to participate in the formation of ordered supramolecular structures. These functional groups can engage in intermolecular hydrogen bonding, driving the self-assembly of molecules into larger, well-defined architectures. While specific studies focusing solely on the self-assembly of this compound are not widely reported, the incorporation of this moiety into larger molecules can impart the necessary directional interactions for creating complex, self-assembling systems.
Development of Novel Chiral Materials
Chirality is a critical property in the development of advanced materials with applications in optics, catalysis, and separation sciences. This compound serves as a readily available source of chirality for the synthesis of new materials. It can be incorporated into polymers, liquid crystals, or chiral stationary phases for chromatography. The defined stereochemistry of this building block can be transferred to the resulting material, imparting it with specific chiroptical properties or the ability to recognize and separate other chiral molecules.
Utilization in Peptide and Small Molecule Synthesis Workflows
As a chiral building block, this compound is valuable in the synthesis of peptides and diverse small molecules. Its bifunctional nature, with both an amine and a hydroxyl group, allows for differential functionalization and incorporation into larger molecular frameworks. In peptide synthesis, it can be used to create non-natural amino acids or peptide mimics, introducing conformational constraints or novel functionalities. In the realm of small molecule synthesis, it serves as a versatile starting material for the construction of complex targets with multiple stereocenters, including potential therapeutic agents and chiral ligands for asymmetric catalysis. One patent has noted the use of (2-aminocyclohexyl)methanol in the synthesis of small molecule inhibitors. google.com Another indicates its utility in preparing an intermediate for the synthesis of Trandolapril. google.com Furthermore, there is a mention of its incorporation into small cationic antimicrobial peptides. google.com
Below is a table summarizing the key applications of this compound:
| Application Area | Specific Use | Key Features Utilized |
| Pharmaceutical Synthesis | Potential precursor for antipsychotic drug intermediates. Synthesis of small molecule inhibitors and intermediates for drugs like Trandolapril. | Chirality, bifunctionality (amine and hydroxyl groups). |
| Agrochemical Research | Potential building block for novel, stereospecific pesticides and fungicides. | Chirality for enhanced biological activity and selectivity. |
| Material Science | Design of self-assembling systems and novel chiral materials (e.g., polymers, liquid crystals). | Hydrogen bonding capabilities, inherent chirality. |
| Peptide & Small Molecule Synthesis | Synthesis of non-natural amino acids, peptide mimics, chiral ligands, and complex small molecules, including antimicrobial peptides. | Chirality, bifunctionality for diverse chemical modifications. |
Future Perspectives and Emerging Research Directions for 2 Aminocyclohexyl Methanol Hydrochloride
Innovations in Green Chemistry for Sustainable Synthesis
The synthesis of (2-Aminocyclohexyl)methanol (B2818073) hydrochloride is anticipated to benefit significantly from the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Future research will likely focus on several key areas to develop more sustainable synthetic routes.
One promising approach is the adoption of biocatalysis . The use of enzymes, such as transaminases and alcohol dehydrogenases, offers a pathway to highly selective and efficient synthesis under mild reaction conditions. researchgate.netresearchgate.net Biocatalytic methods can potentially reduce the reliance on harsh reagents and solvents traditionally used in amine synthesis. rsc.org For instance, the enzymatic transformation of precursors could lead to the desired stereoisomer of (2-Aminocyclohexyl)methanol with high enantiomeric excess, a critical factor for many pharmaceutical applications. researchgate.netmdpi.com
The implementation of flow chemistry presents another avenue for green synthesis. Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields and purity. nih.goveuropa.eu This technology can also enable the safe use of hazardous reagents in a controlled manner and facilitate easier scale-up of production. nih.goveuropa.eu The integration of in-line purification and analysis in flow systems can further streamline the synthesis process, minimizing waste and energy consumption. uc.pt
Furthermore, the exploration of alternative solvents and reaction media is a cornerstone of green chemistry. Research into using water, supercritical fluids, or bio-based solvents for the synthesis of (2-Aminocyclohexyl)methanol hydrochloride could drastically reduce the environmental footprint associated with volatile organic compounds. mdpi.com Solvent-free reaction conditions, where applicable, would represent an ideal green synthetic pathway. mdpi.com
| Green Chemistry Approach | Potential Benefits for this compound Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced use of hazardous reagents. researchgate.netresearchgate.netrsc.orgmdpi.com |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, and reduced waste. nih.goveuropa.euuc.pt |
| Alternative Solvents | Reduced environmental impact, potential for easier product separation. mdpi.com |
Expanding the Scope of Derivatization and Functionalization
The inherent bifunctionality of this compound, with its primary amine and hydroxyl groups, provides a rich platform for chemical modification. Future research is expected to expand the library of its derivatives to explore new chemical spaces and potential applications.
Targeted derivatization strategies will likely focus on creating analogues with specific biological activities. By modifying the amino and hydroxyl groups with various substituents, researchers can fine-tune the molecule's properties, such as its lipophilicity, polarity, and ability to interact with biological targets. This is a common strategy in medicinal chemistry to optimize lead compounds.
The development of novel synthetic methodologies will be crucial for accessing a wider range of derivatives. This could include the use of advanced catalytic systems for more efficient and selective functionalization. For example, modern coupling reactions could be employed to attach complex molecular fragments to the (2-Aminocyclohexyl)methanol scaffold.
Integration with Advanced High-Throughput Technologies
The integration of this compound and its derivatives with high-throughput technologies is expected to accelerate the discovery of new applications. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against various biological targets. nih.govresearchgate.net By creating a diverse library of (2-Aminocyclohexyl)methanol derivatives, HTS can be employed to identify novel hits for drug discovery programs or other applications in a time- and cost-effective manner. nih.govmdpi.com
The evolution of HTS technologies, including the use of more physiologically relevant cell-based assays and high-content screening, will provide more meaningful data from these screens. nih.gov This will enable a deeper understanding of the biological effects of (2-Aminocyclohexyl)methanol analogues and facilitate the identification of promising lead candidates.
| High-Throughput Technology | Application for this compound |
| High-Throughput Screening (HTS) | Rapidly screen derivative libraries for biological activity. nih.govresearchgate.netnih.govmdpi.com |
| High-Content Screening (HCS) | Provide detailed information on the cellular effects of derivatives. nih.gov |
Exploration in New Interdisciplinary Research Areas
The unique structural features of this compound make it a candidate for exploration in various interdisciplinary research fields beyond its traditional applications.
In materials science , the compound could serve as a versatile building block for the synthesis of novel polymers and functional materials. Its bifunctionality allows for its incorporation into polymer backbones or as a pendant group, potentially imparting specific properties such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions.
In the field of catalysis , derivatives of (2-Aminocyclohexyl)methanol could be investigated as chiral ligands for asymmetric catalysis. The stereochemistry of the cyclohexyl ring and the presence of two coordinating heteroatoms (nitrogen and oxygen) make it an attractive scaffold for the design of ligands that can induce high enantioselectivity in metal-catalyzed reactions.
Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches will be pivotal in the rational design of next-generation analogues with enhanced properties.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) methodologies can be used to predict the biological activity of virtual derivatives. nih.gov By understanding the structure-activity relationships (SAR) of existing analogues, computational models can guide the synthesis of new compounds with improved potency and selectivity. nih.gov
Molecular dynamics simulations can provide insights into the conformational preferences of (2-Aminocyclohexyl)methanol and its derivatives, as well as their interactions with biological macromolecules. This information is crucial for understanding their mechanism of action and for designing molecules with optimized binding affinities. Furthermore, computational tools can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new analogues, helping to prioritize the synthesis of compounds with favorable pharmacokinetic profiles. nih.gov
| Computational Approach | Application in Designing (2-Aminocyclohexyl)methanol Analogues |
| Structure/Ligand-Based Design | Predict biological activity and guide synthesis of new derivatives. nih.gov |
| Molecular Dynamics Simulations | Understand conformational preferences and binding interactions. |
| ADMET Prediction | Prioritize synthesis of compounds with favorable pharmacokinetic profiles. nih.gov |
Q & A
Q. What are the optimal synthetic routes for (2-aminocyclohexyl)methanol hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves three stages: amination (introducing the amino group), hydroxylation (adding the methanol group), and hydrochloride salt formation (to enhance stability). For example, amination may use catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas, while hydroxylation employs methanol or ethanol as solvents with acid catalysts . Temperature control (e.g., 25–50°C) is critical to avoid side reactions. Post-synthesis, purification via recrystallization (e.g., ethanol-ether mixtures) ensures >95% purity .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
Key methods include:
- NMR Spectroscopy : To resolve stereochemistry (e.g., distinguishing cis vs. trans isomers) and confirm functional groups (e.g., -NH₂ and -OH) .
- HPLC : For purity assessment using reverse-phase columns and UV detection at 254 nm .
- X-ray Crystallography : To determine absolute configuration, particularly for enantiomers .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ peak at m/z 178.67) .
Q. How does the hydrochloride salt form enhance research applications compared to the free base?
The hydrochloride form improves water solubility (critical for in vitro assays) and stability during storage. For example, solubility increases from <1 mg/mL (free base) to >50 mg/mL in aqueous buffers, enabling consistent dosing in biological studies .
Advanced Research Questions
Q. How do stereochemical variations (e.g., cis vs. trans isomers) affect biological activity?
Enantiomers exhibit divergent receptor binding. For instance, trans-(2-aminocyclohexyl)methanol hydrochloride shows higher affinity for serotonin receptors (IC₅₀ = 12 μM) than the cis isomer (IC₅₀ = 45 μM) in in vitro assays . Computational docking studies suggest that the trans configuration better aligns with the receptor’s hydrophobic pocket .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from differences in:
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.8) alters protonation states of amino groups, affecting receptor interactions .
- Cell Lines : HEK-293 cells may show 20% higher uptake than HeLa cells due to transporter expression differences .
- Control Experiments : Use competitive inhibitors (e.g., 1 mM serotonin) to validate specificity .
Q. Can computational modeling predict novel derivatives with enhanced activity?
Yes. Molecular dynamics simulations (e.g., AMBER or GROMACS) coupled with free-energy perturbation (FEP) calculations identify substituents that improve binding. For example, adding a methyl group at the cyclohexane C4 position increases predicted ΔG by -2.3 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
